2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
Description
2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a triazole ring, a morpholine ring, and two chlorine atoms attached to the benzene ring
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O2/c20-16-10-14(26-11-22-23-12-26)2-3-15(16)19(27)24-13-1-4-18(17(21)9-13)25-5-7-28-8-6-25/h1-4,9-12H,5-8H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLDRNAZMAGEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)N4C=NN=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions using morpholine and suitable halogenated intermediates.
Coupling Reactions: The final step involves coupling the triazole and morpholine-containing intermediates with a benzamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the triazole ring or the benzamide moiety, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring could yield N-oxide derivatives, while nucleophilic substitution of the chlorine atoms could introduce various functional groups such as amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the triazole ring and morpholine moiety suggests potential interactions with biological targets.
Medicine
Medicinally, benzamide derivatives are often explored for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound could be investigated for similar therapeutic applications.
Industry
In industry, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide: This compound itself.
Other Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.
Triazole-Containing Compounds: Compounds with triazole rings but different aromatic or heterocyclic substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
